2-Oxopropyl 2-chloropropanoate
Description
2-Oxopropyl 2-chloropropanoate is an organic compound featuring a 2-oxopropyl group (CH₃C(O)CH₂–) esterified with 2-chloropropanoic acid (ClCH₂CO₂H). For instance:
- Functional Groups: The 2-oxopropyl moiety is observed in compounds like 8α-(2-oxopropyl)-erythraline (a bioactive alkaloid) , while the 2-chloropropanoate component shares similarities with 2-chloropropionic acid, a known industrial intermediate .
- Reactivity: The ester linkage and chlorine substituent suggest susceptibility to hydrolysis and nucleophilic substitution, similar to 2-chloropropane derivatives .
Properties
IUPAC Name |
2-oxopropyl 2-chloropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-4(8)3-10-6(9)5(2)7/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCNKDOOFAAZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Oxopropyl Benzoate Derivatives
Chlorinated Propane Derivatives
- 2-Chloropropane (Isopropyl Chloride) :
- 2-Chloropropionic Acid :
- Contrast: 2-Oxopropyl 2-chloropropanoate combines the volatility of chlorinated propanes with the reactivity of carboxylic acid esters, necessitating specialized handling.
N-Nitrosobis(2-oxopropyl)amine
- Structure : Contains two 2-oxopropyl groups linked to a nitrosoamine core .
- Bioactivity: A potent pancreatic carcinogen in Syrian hamsters, inducing ductular hyperplasia .
- Contrast: Unlike this carcinogen, 2-oxopropyl 2-chloropropanoate lacks nitroso groups, but its chlorinated ester moiety may still pose toxicity risks.
Natural 2-Oxopropyl Alkaloids
- Examples: 8α-(2-oxopropyl)-erythraline: Exhibits UV absorption at 201, 238, and 289 nm and IR peaks at 1712 cm⁻¹ (carbonyl) . 15,20-Dehydro-3α-(2-oxopropyl) coronaridine: A monoterpenoid indole alkaloid with ibogan-type skeleton modifications .
- Contrast: Natural alkaloids prioritize structural complexity for bioactivity, whereas 2-oxopropyl 2-chloropropanoate is simpler and likely more reactive.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-oxopropyl 2-chloropropanoate in laboratory settings?
- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of 2-chloropropanoic acid with 2-oxopropanol (acetol). Reflux conditions (60–80°C) with concentrated sulfuric acid as a catalyst are typical. Purification involves neutralization of residual acid, followed by distillation under reduced pressure to isolate the ester . Alternative routes include transesterification using methyl 2-chloropropanoate and 2-oxopropyl alcohol under basic conditions (e.g., sodium methoxide) .
Q. How should researchers safely handle and store 2-oxopropyl 2-chloropropanoate to minimize exposure risks?
- Methodological Answer :
- Handling : Use nitrile gloves (12–15 mil thickness for direct contact) and lab coats. Work in a fume hood to avoid inhalation of vapors. Ground equipment to prevent static discharge .
- Storage : Keep in sealed, corrosion-resistant containers at 2–8°C. Avoid proximity to oxidizers, heat sources, or open flames due to flammability (flash point ~50°C inferred from analogous esters) .
- Exposure Limits : Adhere to occupational exposure limits (e.g., <50 ppm for chlorinated compounds) and monitor air quality using gas detectors .
Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-oxopropyl 2-chloropropanoate?
- Methodological Answer :
- NMR : Confirm ester linkage via -NMR peaks at δ 4.2–4.5 ppm (oxopropyl methylene) and δ 1.5–1.7 ppm (chloropropanoate methyl). -NMR detects carbonyl groups at ~170 ppm .
- GC-MS : Identify impurities using a polar column (e.g., DB-5) with electron ionization. Monitor for fragments at m/z 99 (chloropropanoate ion) and m/z 73 (oxopropyl fragment) .
- FT-IR : Validate ester C=O stretch at 1740–1720 cm and C-Cl stretch at 750–550 cm .
Advanced Research Questions
Q. What reaction mechanisms are involved in the hydrolysis of 2-oxopropyl 2-chloropropanoate under acidic or basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The chloropropanoate moiety stabilizes the intermediate oxonium ion, accelerating cleavage .
- Basic Hydrolysis (Saponification) : OH attacks the carbonyl carbon, forming a tetrahedral intermediate. The oxopropyl group’s electron-withdrawing effect increases reactivity. Monitor pH (>10) and temperature (40–60°C) to optimize yield .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected by-products, during synthesis?
- Methodological Answer :
- Troubleshooting :
By-Product Analysis : Use LC-MS to identify side products (e.g., diesters from over-esterification).
Replication : Standardize catalyst concentration (e.g., HSO at 2–5 mol%) and reaction time (4–6 hours) to minimize variability .
Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying solvent polarity) to isolate contributing factors .
Q. What role does 2-oxopropyl 2-chloropropanoate play in polymer chemistry, particularly in radical polymerization processes?
- Methodological Answer : The compound acts as a chain-transfer agent or initiator in atom transfer radical polymerization (ATRP). Its chlorine atom participates in reversible halogen exchange, controlling molecular weight distribution. Optimize molar ratios (monomer:initiator = 100:1) and reaction temperature (70–90°C) for polydispersity indices <1.3 .
Q. What methodologies are recommended for studying the thermodynamic stability and decomposition pathways of 2-oxopropyl 2-chloropropanoate?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (expected >150°C) under nitrogen.
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks corresponding to ester degradation.
- Kinetic Studies : Use Arrhenius plots to model degradation rates under accelerated aging conditions (e.g., 40–80°C) .
Q. How can enzymatic pathways, such as those involving 2-haloacrylate reductase, be utilized to study the biodegradation of 2-oxopropyl 2-chloropropanoate?
- Methodological Answer :
- Enzyme Assays : Incubate the ester with Burkholderia spp. WS cultures expressing 2-haloacrylate reductase (EC 1.3.1.103). Monitor NADPH consumption at 340 nm to quantify reductase activity .
- Metabolic Pathway Mapping : Use -labeled ester to trace degradation products (e.g., 2-chloropropanoic acid) via HPLC-radiometric detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
